An In-depth Technical Guide to 2,6-Dichloro-3-formylphenylboronic Acid: Properties, Reactivity, and Applications
An In-depth Technical Guide to 2,6-Dichloro-3-formylphenylboronic Acid: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,6-Dichloro-3-formylphenylboronic acid, a key building block in modern organic synthesis. We will delve into its core chemical properties, explore the nuances of its reactivity, particularly in palladium-catalyzed cross-coupling reactions, and highlight its applications in the synthesis of complex molecules relevant to the pharmaceutical industry.
Core Characteristics and Physicochemical Properties
2,6-Dichloro-3-formylphenylboronic acid is a substituted arylboronic acid featuring a unique combination of functional groups that dictate its reactivity and utility. The presence of two chlorine atoms ortho to the boronic acid moiety and a formyl group meta to it creates a sterically hindered and electronically distinct reagent.
Table 1: Physicochemical Properties of 2,6-Dichloro-3-formylphenylboronic Acid
| Property | Value | Source |
| CAS Number | 1218790-87-4 | [1] |
| Molecular Formula | C₇H₅BCl₂O₃ | |
| Molecular Weight | 218.83 g/mol | |
| Appearance | Off-white to light yellow solid | [2] |
| Melting Point | 206-210 °C | |
| Purity | Typically ≥98% | [1] |
Synthesis and Structural Integrity
The synthesis of formylphenylboronic acids can be achieved through methods such as the reaction of a protected chlorobenzaldehyde with lithium, followed by reaction with a boron compound like trimethyl borate.[3] It is crucial for users to be aware that commercially available arylboronic acids can exist in equilibrium with their cyclic anhydride trimers, known as boroximes.[4] The presence of significant quantities of boroximes can impede reactivity in certain applications, such as additions to in situ generated imines.[4] Therefore, recrystallization from water followed by careful drying is often recommended to ensure the boronic acid is predominantly in its monomeric form before use.[4]
Reactivity Profile and Mechanistic Considerations
The unique substitution pattern of 2,6-Dichloro-3-formylphenylboronic acid governs its reactivity.
-
Steric Effects: The two ortho-chloro substituents create significant steric hindrance around the carbon-boron bond. This can influence the rate and efficiency of transmetalation in cross-coupling reactions, sometimes requiring more forcing conditions or specialized catalyst systems.[5]
-
Electronic Effects: The chlorine atoms and the formyl group are electron-withdrawing, which increases the Lewis acidity of the boron atom. This enhanced acidity can facilitate the formation of the boronate complex, a key step in the Suzuki-Miyaura coupling catalytic cycle.[6]
The Suzuki-Miyaura Coupling Reaction
This compound is a valuable partner in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[7][8] The reaction typically involves a palladium catalyst, a base, and couples the boronic acid with an aryl, vinyl, or alkyl halide or triflate.[8]
The generally accepted catalytic cycle is illustrated below:
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Causality in the Mechanism: The role of the base is critical; it activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then undergoes transmetalation with the palladium(II) intermediate.[9] The choice of base, solvent, and palladium ligand system must be carefully optimized to overcome the steric hindrance of the 2,6-dichloro substitution and achieve efficient coupling.
Applications in Drug Discovery and Organic Synthesis
Boronic acids are integral to modern medicinal chemistry, with several FDA-approved drugs containing this moiety, such as bortezomib (Velcade) and vaborbactam.[10][11][12] Their utility stems from their stability, low toxicity, and versatile reactivity.[11] 2,6-Dichloro-3-formylphenylboronic acid serves as a trifunctional building block, allowing for sequential and site-selective modifications.
-
Suzuki-Miyaura Coupling: The primary application is to introduce the 2,6-dichloro-3-formylphenyl scaffold into a target molecule.
-
Aldehyde Chemistry: The formyl group can undergo a wide range of subsequent transformations, including reductive amination, Wittig reactions, and oxidation to a carboxylic acid.
-
Directed Ortho-Metalation: The functional groups can potentially direct further substitution on the aromatic ring.
The presence of ortho-substituents can lead to atropisomerism (axial chirality due to restricted rotation) in the biaryl products, an important consideration in drug design.[5]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol is a generalized procedure and should be adapted and optimized for specific substrates.
Objective: To synthesize a biaryl compound via Suzuki-Miyaura coupling of 2,6-Dichloro-3-formylphenylboronic acid with an aryl bromide.
Materials:
-
2,6-Dichloro-3-formylphenylboronic acid (1.2 equiv)
-
Aryl Bromide (Ar-Br) (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
Figure 2: General workflow for a Suzuki-Miyaura coupling experiment.
Procedural Causality:
-
Degassing: The removal of oxygen is critical because O₂ can oxidatively deactivate the Pd(0) catalyst.[4]
-
Inert Atmosphere: Maintaining an inert atmosphere prevents catalyst decomposition throughout the reaction.[4]
-
Aqueous Base: The presence of water is often beneficial, aiding in the dissolution of the base and facilitating the formation of the active boronate species.
Safety, Handling, and Storage
As with all chemical reagents, proper safety protocols must be followed.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2] Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[2] The compound can be air and moisture sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to maintain product quality.[2][13]
-
Toxicity: While specific data for this compound is limited, arylboronic acids may be considered potentially genotoxic impurities in active pharmaceutical ingredients (APIs), and their levels should be carefully controlled.[14]
Conclusion
2,6-Dichloro-3-formylphenylboronic acid is a highly functionalized and versatile building block for organic synthesis. Its sterically hindered and electronically defined nature presents both challenges and opportunities for the synthetic chemist. A thorough understanding of its properties and reactivity, particularly within the context of the Suzuki-Miyaura coupling, enables the rational design and synthesis of complex molecular architectures for pharmaceutical and materials science applications. Careful attention to reaction conditions and reagent purity is paramount to achieving successful outcomes.
References
- Benchchem. (n.d.). Storage and handling guidelines for organoboronic acids to prevent decomposition.
- Thermo Fisher Scientific. (2025). Phenylboronic acid - SAFETY DATA SHEET.
- CHIRALEN. (n.d.). (2,6-Dichloro-3-formylphenyl)boronic acid.
- Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
- Organic Syntheses. (2009). Working with Hazardous Chemicals. Org. Synth., 86, 360-373.
- Chemrio. (n.d.). 2,6-Dichloro-3-formylphenylboronic acid.
- Google Patents. (n.d.). US20040049050A1 - Method for producing formylphenylboronic acids.
- ChemRxiv. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry.
- MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.
- Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs.
- ResearchGate. (n.d.). The synthesis of 2-chloro-6-(2′,6′-dichlorophenyl)phenylboronic acid.
- National Center for Biotechnology Information. (n.d.). 3-Chloro-5-formylphenylboronic acid.
- Wikipedia. (n.d.). Boronic acid.
- National Center for Biotechnology Information. (n.d.).
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- ResearchGate. (n.d.). ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Chemcasts. (n.d.). b-(3-Chloro-4-formylphenyl)boronic acid (CAS 1072952-53-4) Properties.
- PubMed. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Google Patents. (n.d.). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
- National Center for Biotechnology Information. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2266–2277.
- MDPI. (n.d.). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules.
- Sigma-Aldrich. (n.d.). 2,4-Difluoro-3-formylphenylboronic acid.
- ChemicalBook. (n.d.). Phenylboronic acid | 98-80-6.
Sources
- 1. chiralen.com [chiralen.com]
- 2. fishersci.com [fishersci.com]
- 3. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
